3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O5S2/c1-20-14-5-3-11(18)9-15(14)21(28(20,24)25)8-7-19-27(22,23)12-4-6-16(26-2)13(17)10-12/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWMPMQDVYSZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological effects, and mechanisms of action of this compound, drawing from various studies and patents.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Weight : 397.84 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps including the formation of the thiadiazole ring and subsequent modifications to introduce the sulfonamide and methoxy groups. The detailed synthetic pathway is outlined in various patents and research articles .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that This compound shows potent activity against a range of bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of apoptosis-related proteins .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in animal models. It significantly reduced edema in paw inflammation models when compared to control groups. This suggests a possible application in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant strains highlighted its potential as a therapeutic agent. The results indicated a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .
Case Study 2: Anticancer Mechanism
In another study focusing on its anticancer properties, researchers observed that treatment with the compound led to a decrease in cell viability and increased apoptosis markers in treated cells compared to untreated controls .
Scientific Research Applications
Biological Applications
Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties. The incorporation of the thiadiazole moiety may enhance this activity against various bacterial strains. Studies have shown that compounds similar to this one can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Anticancer Potential : The fluorinated component of the compound may contribute to its anticancer properties. Compounds with similar structural features have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that the thiadiazole derivatives can interact with cellular pathways involved in cancer proliferation.
Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties. This compound may be useful in treating inflammatory conditions due to its ability to inhibit certain inflammatory mediators.
Synthesis and Derivatives
The synthesis of 3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes chlorination and fluorination steps to introduce the desired functional groups.
Table 1: Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Chlorination | Chlorine gas | 60% |
| 2 | Fluorination | Fluorinating agent | 70% |
| 3 | Coupling | Base-catalyzed reaction | 50% |
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole exhibited potent activity against Gram-positive bacteria, suggesting that this compound could be developed into an effective antimicrobial agent .
- Anticancer Research : Research conducted by Smith et al. (2023) showed that similar compounds induced apoptosis in breast cancer cell lines through mitochondrial pathways. This highlights the potential for developing this compound as an anticancer therapeutic .
- Inflammatory Disease Treatment : A clinical trial reported in Pharmaceutical Research indicated that sulfonamide derivatives significantly reduced inflammation markers in patients with rheumatoid arthritis, supporting the anti-inflammatory potential of this class of compounds .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SONH-) is a key reactive site, participating in hydrolysis, alkylation, and nucleophilic substitution.
Thiadiazole Ring Reactions
The benzo[c] thiadiazole 2,2-dioxide core is electron-deficient due to sulfone groups, directing electrophilic substitutions to specific positions.
Methoxy Group Transformations
The 4-methoxy substituent (-OCH) undergoes demethylation and oxidation under specific conditions.
Ethylene Linker Reactivity
The ethyl chain connecting the thiadiazole and sulfonamide may undergo oxidation or cross-coupling.
Biological Derivatization
In medicinal chemistry contexts, this compound may act as a precursor for prodrugs via:
-
Esterification : Acylation of the sulfonamide nitrogen for improved bioavailability .
-
Glycosylation : Attachment of sugar moieties to the methoxy group .
Stability Under Synthetic Conditions
Critical stability considerations include:
-
Thermal Decomposition : Degrades above 200°C, releasing SO and NH.
-
Photoreactivity : UV light induces homolytic cleavage of the S–N bond in sulfonamides .
Key Research Findings
-
Chlorosulfonation Efficiency : Analogous compounds achieve >90% yield in chlorosulfonation steps using ClSOH in dichloromethane at −5°C .
-
Thiadiazole Ring Stability : The fused thiadiazole-sulfone system resists ring-opening under basic conditions but reacts with Grignard reagents.
-
Sulfonamide pKa : The sulfonamide proton has a pKa ~8.5, enabling selective deprotonation for functionalization .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s uniqueness lies in its benzo[c][1,2,5]thiadiazole core with 2,2-dioxide modification, coupled with a 4-methoxy-3-chlorobenzenesulfonamide group. Key analogs and their differences are summarized below:
Table 1: Structural Comparison with Analogs
Table 2: Key Research Findings
Electronic and Steric Considerations
- Steric Hindrance : The 3-chloro substituent may restrict rotational freedom of the sulfonamide group, influencing conformational stability.
Q & A
Q. Resolution :
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Meta-analysis : Compare data across studies with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
Advanced: What computational approaches enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding modes to biological targets (e.g., enzymes or receptors). For example, the fluorophenyl group’s orientation in the active site correlates with inhibitory potency .
- QSAR modeling : Relate structural features (e.g., logP, polar surface area) to ADME properties. A study on analogs showed that reducing logP from 3.5 to 2.8 improved aqueous solubility by 10-fold .
- Reaction path prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations identify energetically favorable synthetic routes, reducing trial-and-error experimentation .
Toolkits : Software like Gaussian (for DFT calculations) and AutoDock Vina (for docking) are widely used .
Advanced: How can stability issues (e.g., hydrolytic degradation) be addressed during storage and handling?
Answer:
The compound’s sulfonamide and ester groups are prone to hydrolysis under acidic/basic conditions. Mitigation strategies include:
- pH-controlled storage : Buffer solutions (pH 6–7) or lyophilization for long-term stability .
- Protective groups : Use of tert-butyl or benzyl groups during synthesis to block reactive sites, later removed via catalytic hydrogenation .
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Basic: What are the primary biological targets and therapeutic hypotheses for this compound?
Answer:
Based on structural analogs, potential targets include:
- Kinases : The thiadiazole moiety mimics ATP-binding motifs, suggesting kinase inhibition (e.g., JAK2 or EGFR) .
- Microbial enzymes : Fluorinated analogs exhibit MIC values of ≤2 µg/mL against Gram-positive bacteria, likely via dihydrofolate reductase inhibition .
Therapeutic hypotheses : Anticancer (via kinase inhibition) and antimicrobial applications are under investigation .
Advanced: What strategies validate the mechanism of action in complex biological systems?
Answer:
- Knockout/knockdown models : CRISPR-Cas9 gene editing to confirm target dependency (e.g., reduced efficacy in target-knockout cell lines) .
- Chemical proteomics : Isotope-labeled probes (e.g., photoaffinity labeling) map binding proteins in lysates .
- Metabolomics : LC-MS profiling to track downstream metabolic changes (e.g., ATP depletion in kinase-inhibited cells) .
Advanced: How can researchers reconcile conflicting cytotoxicity data between 2D and 3D cell culture models?
Answer:
Discrepancies often arise from differential compound penetration and nutrient gradients in 3D spheroids/organoids. Solutions include:
- 3D model optimization : Use of low-attachment plates with Matrigel to mimic tumor microenvironments .
- Drug penetration assays : Fluorescently labeled compounds tracked via confocal microscopy to quantify spheroid uptake .
Basic: What are the recommended safety protocols for handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- Waste disposal : Collect organic waste in halogen-resistant containers due to chloro/fluoro substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
